N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide
CAS No.: 448208-69-3
Cat. No.: VC21441687
Molecular Formula: C26H22ClNO5S
Molecular Weight: 496g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 448208-69-3 |
|---|---|
| Molecular Formula | C26H22ClNO5S |
| Molecular Weight | 496g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(4-ethylphenyl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C26H22ClNO5S/c1-4-18-5-12-22(13-6-18)34(31,32)28(26(30)19-7-9-20(27)10-8-19)21-11-14-24-23(15-21)25(16(2)29)17(3)33-24/h5-15H,4H2,1-3H3 |
| Standard InChI Key | ZDSHZQWEPNGPAA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)Cl |
Introduction
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines a benzofuran core, a sulfonamide group, and a benzamide moiety, suggesting possible biological activity. This compound is structurally related to other derivatives known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Structural Information
Molecular Formula: C25H22ClNO5S
Molecular Weight: 487.97 g/mol
IUPAC Name:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide
SMILES Notation:
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)CC)C(=O)C
Below is a table summarizing its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClNO5S |
| Molecular Weight | 487.97 g/mol |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) |
| Functional Groups | Benzofuran, sulfonamide, benzamide, ketone, chloroaryl |
Synthesis Pathway
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide typically involves multi-step reactions:
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Formation of the Benzofuran Core: Starting from commercially available precursors like salicylic acid derivatives, cyclization reactions yield the benzofuran scaffold.
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Introduction of the Acetyl and Methyl Groups: Functionalization at specific positions on the benzofuran ring introduces acetyl and methyl groups.
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Coupling with Sulfonamide and Benzamide Groups: Using reagents such as sulfonyl chlorides and amides under catalytic conditions forms the final compound.
These steps require precise control over reaction conditions (e.g., temperature, solvent choice) to ensure high yield and purity.
Potential Applications
The structural features of this compound suggest several potential applications:
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Anti-inflammatory Activity:
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The benzofuran core has been associated with inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation pathways.
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Sulfonamides are known for their ability to modulate biological targets.
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Anticancer Potential:
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Similar compounds have shown activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Antimicrobial Properties:
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The presence of sulfonamide groups often correlates with antibacterial and antifungal activity.
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Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To confirm the structure and verify functional groups (e.g., 1H and 13C NMR). |
| Mass Spectrometry | To determine molecular weight and fragmentation pattern. |
| IR Spectroscopy | To identify functional groups (e.g., C=O stretch for ketones). |
| X-ray Crystallography | For detailed structural analysis and confirmation of stereochemistry. |
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